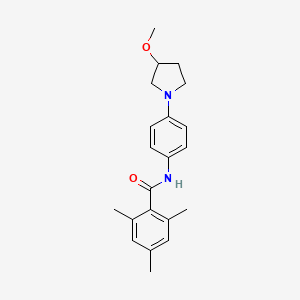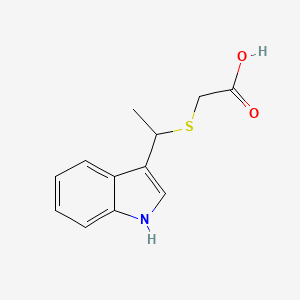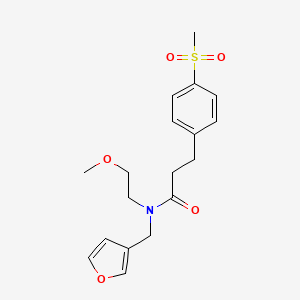
4-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-(p-tolyl)piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-(p-tolyl)piperidine-1-carboxamide is a chemical compound that has gained significant attention in scientific research. This compound is known for its potential therapeutic applications in various fields, including cancer treatment, neuroprotection, and pain management.
Aplicaciones Científicas De Investigación
Central Nervous System (CNS) Acting Drugs
Research has identified heterocycles, including 1,3,4-thiadiazoles, as significant for synthesizing compounds with potential CNS activities. These activities range from depression to convulsion effects, highlighting the role of such functional groups in developing new CNS drugs (Saganuwan, 2017).
Antitumor and Anticancer Activities
Imidazole derivatives, including structures related to 4-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-(p-tolyl)piperidine-1-carboxamide, have been reviewed for their antitumor activity, indicating potential pathways for developing new anticancer drugs (Iradyan et al., 2009). Additionally, 1,3,4-thiadiazolines and related compounds have been synthesized and explored for their biological significance, including antimicrobial and anticancer activities (Yusuf & Jain, 2014).
Optical and Electroluminescent Materials
Quinazolines and pyrimidines, related to the chemical structure , have been investigated for their applications in optoelectronic materials. This research highlights the potential of such compounds in developing photo- and electroluminescent devices, including organic light-emitting diodes (OLEDs) (Lipunova et al., 2018).
Insecticidal Activity
The Piperaceae family, which includes compounds with piperidine structures, has been studied for its insecticidal activity. This research indicates the potential of these compounds as biopesticides for controlling insect outbreaks, emphasizing the chemical defenses provided by such secondary plant compounds (Scott et al., 2007).
Propiedades
IUPAC Name |
4-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-(4-methylphenyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4OS/c1-3-15-19-20-16(23-15)13-8-10-21(11-9-13)17(22)18-14-6-4-12(2)5-7-14/h4-7,13H,3,8-11H2,1-2H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWVBQMWDPHMSAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)C2CCN(CC2)C(=O)NC3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(Aminomethyl)phenyl]thiomorpholine-1,1-dione dihydrochloride](/img/structure/B2738023.png)
![(Z)-2-cyano-3-[3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B2738024.png)
![5-methyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2738025.png)


![3-(2,4-dichlorophenyl)-2-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]acrylonitrile](/img/structure/B2738033.png)
![8-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-3-(m-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/no-structure.png)

![4-(6-ethoxybenzo[d]thiazol-2-yl)-N-phenylpiperazine-1-carboxamide](/img/structure/B2738037.png)



![N-cyclopentyl-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2738044.png)
